5-Bromo-N-(1-(tert-butylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide
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Overview
Description
5-Bromo-N-(1-(tert-butylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a heterocyclic compound containing a sulfur atom in its five-membered ring
Preparation Methods
The synthesis of 5-Bromo-N-(1-(tert-butylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide typically involves multiple steps. One common method involves the reaction of 5-bromothiophene-2-carboxylic acid with tert-butylamine and a suitable coupling agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
5-Bromo-N-(1-(tert-butylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds or other complex structures.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-N-(1-(tert-butylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(1-(tert-butylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-N-(1-(tert-butylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide include other thiophene derivatives such as:
- 5-Bromo-N-(1-(methylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide
- 5-Bromo-N-(1-(ethylamino)-1-oxopropan-2-yl)thiophene-2-carboxamide
These compounds share structural similarities but differ in their substituents, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific tert-butylamino group, which can influence its steric and electronic properties, making it distinct in its applications and interactions .
Properties
Molecular Formula |
C12H17BrN2O2S |
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Molecular Weight |
333.25 g/mol |
IUPAC Name |
5-bromo-N-[1-(tert-butylamino)-1-oxopropan-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H17BrN2O2S/c1-7(10(16)15-12(2,3)4)14-11(17)8-5-6-9(13)18-8/h5-7H,1-4H3,(H,14,17)(H,15,16) |
InChI Key |
OMCAAJIDBXAAMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)NC(=O)C1=CC=C(S1)Br |
Origin of Product |
United States |
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